-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid, also known as BOC-tranexamic acid, is an intermediate compound used in the synthesis of various molecules, including:
BOC-tranexamic acid possesses several properties that make it useful in organic synthesis:
Boc-tranexamic acid, also known as trans-4-(tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, is a derivative of tranexamic acid with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₃H₂₃NO₄, and it has a molecular weight of approximately 257.33 g/mol. This compound is characterized by its white to off-white crystalline appearance and has a melting point ranging from 133.0 to 137.0 °C . Boc-tranexamic acid is soluble in methanol and exhibits a density of about 1.1 g/cm³ .
These reactions make Boc-tranexamic acid a versatile intermediate in organic synthesis.
Boc-tranexamic acid is primarily studied for its potential biological activity as an antifibrinolytic agent. It acts by inhibiting plasminogen activation, thereby preventing fibrinolysis—the breakdown of blood clots. This mechanism is similar to that of tranexamic acid, which is widely used in clinical settings to manage bleeding disorders and during surgical procedures . The presence of the Boc group may enhance its stability and solubility compared to its parent compound.
The synthesis of Boc-tranexamic acid typically involves several steps:
Alternative methods may involve different protective groups or starting materials, but the core reaction remains similar.
Boc-tranexamic acid serves primarily as an intermediate in pharmaceutical synthesis, particularly in the development of antifibrinolytic agents. Its applications include:
Due to its structural similarities with tranexamic acid, it may also find uses in formulations where enhanced stability or solubility is required .
Studies on Boc-tranexamic acid's interactions focus on its efficacy and safety profile compared to tranexamic acid. Interaction studies often assess:
Understanding these interactions helps optimize dosing regimens and minimize adverse effects during clinical use .
Boc-tranexamic acid shares structural similarities with several other compounds that exhibit antifibrinolytic properties. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tranexamic Acid | C₈H₁₅NO₂ | Parent compound; widely used antifibrinolytic agent. |
Aminomethylcyclohexane Carboxylic Acid | C₈H₁₅NO₂ | Basic structure; lacks protective groups. |
N-acetyl-L-lysine | C₇H₁₄N₂O₃ | A lysine derivative; involved in protein synthesis. |
ε-Aminocaproic Acid | C₆H₁₃NO₂ | Another antifibrinolytic agent; structurally simpler than tranexamic acid. |
Boc-tranexamic acid's uniqueness lies in its protective Boc group, which enhances its stability and solubility compared to other similar compounds. This modification allows for greater versatility in synthetic applications while retaining the essential antifibrinolytic properties associated with tranexamic acid.
Irritant